![molecular formula C14H18N2OS B2816201 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide CAS No. 306736-04-9](/img/structure/B2816201.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The compound has been synthesized using simple, convenient transformations and cheap, commercially available reagents . The synthesis involves a two-stage protocol .Molecular Structure Analysis
The molecular structure of the compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a cyano group and a pentanamide group .Chemical Reactions Analysis
The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The reaction pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Scientific Research Applications
Role in Flame Retardancy
Another significant application of compounds structurally akin to N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide is in the field of flame retardancy. Novel brominated flame retardants (NBFRs), which may include similar structural motifs, have seen increasing application and consequently have raised concerns regarding their occurrence, environmental fate, and toxicity. These compounds, including specific derivatives like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate and bis(2-ethylhexyl)tetrabromophthalate, have been extensively studied for their presence in indoor air, dust, consumer goods, and food. This review critically analyzes the occurrence of NBFRs, their EU registration status, potential risks, and the need for further research on their environmental impact and toxicity. It reveals significant knowledge gaps for many of these compounds and underscores the need for optimized analytical methods for comprehensive monitoring and understanding of their effects (Zuiderveen et al., 2020).
Advances in Organic Synthesis
The compound is part of a family of heterocyclic compounds that are pivotal in the field of organic synthesis, with tetrahydrobenzo[b]pyrans being of considerable importance. These compounds serve as the backbone for a multitude of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Recent advances in the synthesis of tetrahydrobenzo[b]pyrans using various organocatalysts have opened new avenues for the development of valuable heterocyclic compounds. The review discussed here focuses on the three-component catalyzed synthesis of tetrahydrobenzo[b]pyrans and sheds light on the developments in the use of organocatalysts for this purpose. This comprehensive review covers literature concerning the synthesis of these heterocycles and offers insights into their importance, highlighting the use of green solvent media and the recyclability of many of these organocatalysts (Kiyani, 2018).
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family .
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide acts as a potent inhibitor of JNK2 and JNK3 . X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The compound’s interaction with JNK2 and JNK3 affects the MAPK signaling pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and apoptosis .
Result of Action
The inhibition of JNK2 and JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide can potentially alter cellular processes regulated by the MAPK pathway . The exact molecular and cellular effects depend on the specific context and cell type.
Future Directions
The compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor . It’s also suggested that the compound could be used to design and discover new drug molecules . The compound’s structure could be used as an anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-8-13(17)16-14-11(9-15)10-6-4-5-7-12(10)18-14/h2-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRZYWATZOLYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide |
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